molecular formula C10H6ClFN2O B2685275 4-Chloro-6-fluoroquinoline-3-carboxamide CAS No. 851973-26-7

4-Chloro-6-fluoroquinoline-3-carboxamide

Cat. No. B2685275
CAS RN: 851973-26-7
M. Wt: 224.62
InChI Key: KGVDBWZRNKFOEY-UHFFFAOYSA-N
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Description

4-Chloro-6-fluoroquinoline-3-carboxamide is a synthetic compound that has been widely used in scientific research. It is a member of the quinoline family and has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

Synthesis of Complex Molecules

4-Chloro-6-fluoroquinoline-3-carboxamide serves as a precursor in the synthesis of fluoroquinolone-based thiazolidinones, demonstrating significant antimicrobial properties (Patel & Patel, 2010). These compounds are synthesized from lead molecules through a series of reactions, culminating in substances with established antifungal and antibacterial activities. Similarly, its derivatization into dihalo-2-phenylquinoline-4-carboxamides has been explored for their potential as NK-3 receptor ligands, aiming at applications in medical imaging studies, such as PET and SPECT (Bennacef et al., 2004).

Antimicrobial and Anticancer Studies

Research on this compound derivatives has shown promising antinociceptive, anti-inflammatory, and anticonvulsant properties. These effects are significant for developing treatments against acute pain and seizures (Wilhelm et al., 2014). Furthermore, the synthesis of Schiff base and thiazolidinone derivatives of similar compounds has demonstrated excellent antibacterial and antifungal activity, highlighting the compound's role in combating microbial infections (Patel & Patel, 2010).

Pharmaceutical Development

This compound derivatives have been synthesized and evaluated for their antibacterial and anticancer activities, showcasing their potential in the development of dual-acting chemotherapeutic agents. Some derivatives displayed significant growth inhibition against cancer cell lines, coupled with minimal cytotoxicity towards normal cells, suggesting their utility in targeted cancer therapy (Al-Trawneh et al., 2010).

Spectroscopic and Computational Studies

The compound has also been a subject of spectroscopic and computational analysis to understand its structural and electronic properties better. Quantum mechanical, NBO, HOMO-LUMO, and molecular docking studies on similar compounds provide insights into their reactivity, potential biological targets, and the mechanisms underlying their pharmacological activities (Saral et al., 2020).

properties

IUPAC Name

4-chloro-6-fluoroquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClFN2O/c11-9-6-3-5(12)1-2-8(6)14-4-7(9)10(13)15/h1-4H,(H2,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGVDBWZRNKFOEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C(=C2C=C1F)Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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